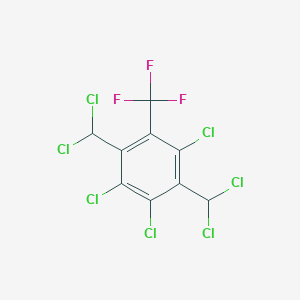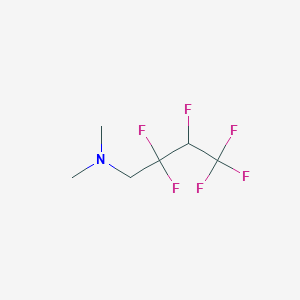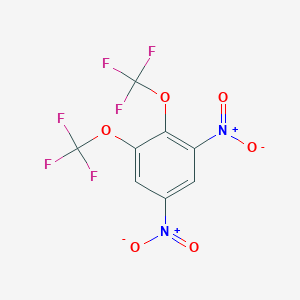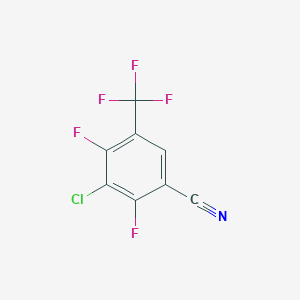
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is an organic compound with the molecular formula C8H2Cl5F3. It is a chlorinated aromatic compound that is used in various chemical processes and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride typically involves the chlorination of benzotrifluoride derivatives. One common method is the chlorination of 3,6-dichloromethyl-benzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of chlorine gas to a solution of 3,6-dichloromethyl-benzotrifluoride in an appropriate solvent, with the reaction mixture being continuously stirred and maintained at a specific temperature.
化学反应分析
Types of Reactions
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products
Substitution Reactions: Products include various substituted benzotrifluorides depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated benzotrifluorides.
科学研究应用
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in the study of chlorinated aromatic compounds and their effects on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved include oxidative metabolism and conjugation reactions.
相似化合物的比较
Similar Compounds
- 2,4,6-Trichloro-1,3,5-benzenetricarbaldehyde
- 1,3,5-Trichloro-2,4,6-trinitrobenzene
- 2,4,6-Trichloro-1,3,5-triazine
Uniqueness
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is unique due to its specific substitution pattern and the presence of both chloromethyl and trifluoromethyl groups. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
属性
IUPAC Name |
1,2,4-trichloro-3,6-bis(dichloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl7F3/c10-4-2(8(15)16)6(12)5(11)1(7(13)14)3(4)9(17,18)19/h7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZYCNDDCMZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)Cl)C(F)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)


![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)




